molecular formula C11H19NO2 B13673416 Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B13673416
M. Wt: 197.27 g/mol
InChI Key: SFUPHKSBEPOZER-UHFFFAOYSA-N
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Description

Butyl 3-Azabicyclo[320]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic ring system followed by the introduction of the butyl ester group. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reduction of spirocyclic oxetanyl nitriles has been used to prepare similar bicyclic compounds .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the cyclization and esterification processes.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring system plays a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a butyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-3-6-14-10(13)11-5-4-9(11)7-12-8-11/h9,12H,2-8H2,1H3

InChI Key

SFUPHKSBEPOZER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C12CCC1CNC2

Origin of Product

United States

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